2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC16222940
Molecular Formula: C15H19BN2O3
Molecular Weight: 286.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19BN2O3 |
|---|---|
| Molecular Weight | 286.14 g/mol |
| IUPAC Name | 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C15H19BN2O3/c1-9-17-12-8-10(6-7-11(12)13(19)18-9)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3,(H,17,18,19) |
| Standard InChI Key | DZSHWHYXKILXOF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC(=N3)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates a quinazolin-4(3H)-one scaffold substituted at the 2-position with a methyl group and at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. The quinazolinone core consists of a bicyclic system featuring a pyrimidine ring fused to a benzene ring, with a ketone group at position 4. The dioxaborolane substituent introduces a boronic ester functional group, which enhances the molecule’s stability and reactivity in cross-coupling reactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.14 g/mol |
| IUPAC Name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC(=N3)C |
| Topological Polar Surface Area | 55.76 Ų |
| Hydrogen Bond Donors/Acceptors | 1 / 4 |
The boronic ester group at position 7 contributes to the molecule’s planar geometry while enabling participation in Suzuki-Miyaura cross-coupling reactions, a feature critical for derivatization in drug discovery .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3H)-one typically involves multi-step protocols under inert atmospheres to prevent hydrolysis of the boronic ester. A representative pathway includes:
-
Quinazolinone Formation: Condensation of anthranilic acid derivatives with acetamidine to construct the quinazolinone core.
-
Borylation: Introduction of the dioxaborolane group via palladium-catalyzed Miyaura borylation, using bis(pinacolato)diboron (Bpin) under anhydrous conditions .
Reaction Conditions
-
Temperature: 80–100°C for borylation.
-
Catalysts: Pd(dppf)Cl or Pd(PPh).
-
Solvents: Tetrahydrofuran (THF) or 1,4-dioxane.
-
Yield Optimization: Up to 65–75% after column chromatography.
Analytical Characterization
-
NMR Spectroscopy: NMR confirms methyl groups (δ 1.25–1.35 ppm) and aromatic protons (δ 7.5–8.2 ppm).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 286.14.
Pharmacological and Biological Applications
Anticancer Activity
Quinazolinone derivatives exhibit inhibitory effects on tyrosine kinases, including epidermal growth factor receptor (EGFR), which is overexpressed in cancers. The boron moiety may enhance binding affinity through Lewis acid-base interactions with kinase ATP-binding pockets .
In Vitro Studies
-
Cell Lines: IC values of 2–5 µM reported against MCF-7 (breast cancer) and A549 (lung cancer) cells.
-
Mechanism: Apoptosis induction via caspase-3 activation and PARP cleavage.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Comparative studies highlight the importance of the boronic ester’s position. For example:
-
3-Methyl-6-dioxaborolane-quinazolinone (CAS 1209485-71-1) shows reduced EGFR inhibition (IC >10 µM) .
-
Benzoic Acid Derivatives (e.g., CAS 269409-74-7) exhibit higher solubility but lower membrane permeability due to carboxylic acid groups .
Table 2: Key Analogues and Properties
| Compound (CAS) | Molecular Formula | Bioactivity (IC) | Solubility (mg/mL) |
|---|---|---|---|
| 1209485-71-1 | >10 µM (EGFR) | 0.0455 | |
| 269409-74-7 | N/A | 0.122 |
Physicochemical and ADMET Properties
Solubility and Permeability
-
Log P: 1.62 (moderate lipophilicity).
Toxicity Profile
-
Hazard Statements: H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
-
CYP Inhibition: No significant inhibition of major cytochrome P450 isoforms .
Future Directions and Challenges
Targeted Drug Delivery
Functionalizing the boronic ester for prodrug strategies or boron neutron capture therapy (BNCT) could enhance tumor selectivity.
Synthetic Scalability
Current yields (65–75%) necessitate optimization for industrial-scale production. Flow chemistry and catalyst recycling are promising avenues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume